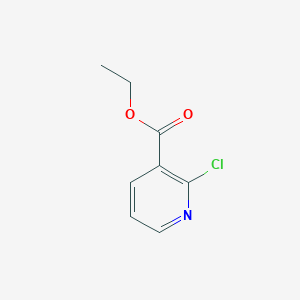

Ethyl chloronicotinate

Descripción

Propiedades

IUPAC Name |

ethyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIMPBYTPPRBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383842 | |

| Record name | ethyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-94-4 | |

| Record name | Ethyl chloronicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-2-CHLORONICOTINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLORONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMV3FW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Chloronicotinate Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 9, 2026

Abstract

Ethyl chloronicotinate, a substituted pyridine derivative, serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isomeric forms, dictated by the position of the chlorine atom on the pyridine ring, exhibit distinct physical properties that significantly influence their reactivity, handling, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the core physical properties of the primary isomers of this compound: ethyl 2-chloronicotinate, ethyl 4-chloronicotinate, ethyl 5-chloronicotinate, and ethyl 6-chloronicotinate. We delve into the experimental methodologies for determining these properties, offering insights into the causality behind experimental choices. Furthermore, this guide presents a comparative analysis of their spectral characteristics, crucial for their identification and structural elucidation.

Introduction: The Strategic Importance of this compound in Synthesis

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its halogenated derivatives are particularly valuable for their ability to participate in a variety of cross-coupling reactions, nucleophilic substitutions, and other chemical transformations. This compound isomers, possessing both a reactive chlorine atom and an ester functional group, are versatile intermediates. The specific position of the chlorine atom profoundly impacts the electronic distribution within the pyridine ring, thereby governing the molecule's reactivity and, consequently, its utility in the synthesis of complex target molecules.[1][2] A thorough understanding of the physical properties of each isomer is, therefore, not merely academic but a practical necessity for process development, optimization, and scale-up in both research and industrial settings.

Comparative Analysis of Core Physical Properties

The physical state, boiling and melting points, density, and refractive index are fundamental properties that dictate the handling, storage, and purification strategies for these compounds. The following table summarizes the key physical properties of the four main isomers of this compound.

| Property | Ethyl 2-chloronicotinate | Ethyl 4-chloronicotinate | Ethyl 5-chloronicotinate | Ethyl 6-chloronicotinate |

| CAS Number | 1452-94-4 | 37831-62-2 | 20825-98-3 | 49608-01-7 |

| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to yellowish liquid | Colorless liquid with a spicy smell | Colorless to pale yellow liquid or low melting solid |

| Melting Point | 68 °C | Not available | Not available | 26-30 °C |

| Boiling Point | 78 °C / 0.1 mmHg[3] | 70-76 °C / 0.1 Torr[4] | 162-165 °C | 98 °C |

| Density | 1.25 g/cm³ (at 20°C) | 1.245 g/cm³ (Predicted)[4] | 1.332 g/cm³ | 1.23 - 1.25 g/mL |

| Refractive Index | 1.52 (at 20°C)[3] | Not available | Not available | 1.5210-1.5260 (at 20°C)[5] |

| Solubility | Not available | Not available | Soluble in ethanol and ether[6] | Slightly soluble in chloroform and methanol |

Expert Insight: The variation in boiling points among the isomers, despite having the same molecular weight, can be attributed to differences in intermolecular forces arising from the distinct placement of the electronegative chlorine atom and the lone pair of electrons on the nitrogen atom. For instance, the lower boiling point of ethyl 4-chloronicotinate compared to ethyl 5-chloronicotinate at atmospheric pressure suggests weaker intermolecular interactions in the former. The low melting point of ethyl 6-chloronicotinate indicates that it can exist as either a liquid or a solid at or near room temperature, a critical consideration for material handling and storage.[2][7]

Methodologies for Physical Property Determination: A Self-Validating Approach

The reliability of physical property data is contingent upon the rigor of the experimental methods employed for their determination. This section outlines the standard, self-validating protocols for measuring the key physical properties of this compound isomers.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small, dry sample of the crystalline this compound isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Therefore, a sharp melting point provides a high degree of confidence in the sample's purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical constant for a pure substance at a given pressure.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid this compound isomer is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated in a suitable bath (e.g., oil bath or a Thiele tube).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: At the boiling point, the vapor pressure of the liquid is sufficient to overcome the external pressure, leading to the formation of vapor bubbles within the bulk of the liquid. The re-entry of the liquid into the capillary upon cooling signifies the point where the vapor pressure of the liquid equals the external pressure.

Density Determination

Density, the mass per unit volume, is a fundamental physical property that is useful for identification and for converting between mass and volume.

Experimental Protocol: Pycnometer Method

-

Calibration: The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound isomer at the same temperature. Its mass is then measured.

-

Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Causality: This method relies on the precise volume of the pycnometer. By comparing the mass of the sample to the mass of a reference liquid of known density occupying the same volume, an accurate density for the sample can be determined.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Experimental Protocol: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid this compound isomer are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Data Recording: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Causality: The bending of light (refraction) as it passes from the prism of the refractometer into the liquid sample is dependent on the refractive index of the liquid. The Abbe refractometer measures this angle of refraction and converts it into a refractive index value.

Spectroscopic Characterization: The Fingerprints of Isomers

Spectroscopic techniques provide invaluable information about the molecular structure of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the electron-withdrawing chlorine atom and the ester group.

Expected ¹H NMR Characteristics:

-

Ethyl Group: A characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) will be observed.

-

Pyridine Ring Protons: The protons on the pyridine ring will appear as a complex set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be unique for each isomer, allowing for their unambiguous identification. For example, in ethyl 2-chloronicotinate, the proton at the 6-position is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the chlorine atom.

Expected ¹³C NMR Characteristics:

-

The chemical shifts of the pyridine ring carbons will be significantly affected by the position of the chlorine substituent. The carbon atom directly bonded to the chlorine will exhibit a characteristic chemical shift. For ethyl 6-chloronicotinate, the ¹³C NMR spectrum is available.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

-

C-Cl Stretch: A moderate to strong absorption band is expected in the region of 600-800 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Several bands of variable intensity are expected in the region of 1400-1600 cm⁻¹. The IR spectrum for ethyl 6-chloronicotinate is available.[8]

Caption: Spectroscopic Analysis Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (185.61 g/mol ).

-

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

-

Fragmentation Pattern: The molecule will fragment in a characteristic manner upon electron impact. Common fragmentation pathways for pyridine derivatives include the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the pyridine ring.[9] The fragmentation pattern will be subtly different for each isomer, providing further structural information.

Safety and Handling

This compound isomers are irritating to the eyes, skin, and respiratory system.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information for each specific isomer.

Conclusion

The physical properties of this compound isomers are not just a collection of data points but are intrinsically linked to their chemical behavior and utility in synthesis. This guide has provided a comprehensive overview of these properties, the methodologies for their determination, and their spectroscopic signatures. For researchers, scientists, and drug development professionals, a firm grasp of this information is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the safe and efficient handling of these valuable chemical intermediates.

References

- Chem-Impex.

- ChemBK.

- PubChem.

- ChemBK. 5-chloro-nicotinic acid ethyl ester. [Link]

- RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

- Chem-Impex.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2-Chloronicotinate | 1452-94-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. A14723.14 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]

- 8. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of Ethyl Chloronicotinate Isomers

This technical guide provides an in-depth analysis of the spectroscopic data for key isomers of ethyl chloronicotinate, a vital building block in the pharmaceutical and agrochemical industries.[1][2] As a chlorinated derivative of nicotinic acid, its specific isomeric form is critical to the efficacy and safety of the final active ingredient.[1][3] Therefore, unambiguous structural confirmation through modern spectroscopic techniques is a non-negotiable aspect of quality control and research and development.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are generated, interpreted, and synthesized to provide a complete and validated molecular portrait of two commercially significant isomers: Ethyl 2-chloronicotinate (CAS 1452-94-4) and Ethyl 6-chloronicotinate (CAS 49608-01-7).[4][5]

The Isomeric Challenge: 2-Chloro vs. 6-Chloro

The position of the chlorine atom on the pyridine ring fundamentally alters the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding these differences is paramount for distinguishing between the two isomers.

Caption: Chemical structures of Ethyl 2-chloronicotinate and Ethyl 6-chloronicotinate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H (proton) and ¹³C (carbon) NMR spectra, we can definitively differentiate between the 2-chloro and 6-chloro isomers.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment begins with proper sample preparation and instrument setup.

-

Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent choice is critical as its residual peak provides a reference. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N), often 16 or 32 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required to achieve a good S/N.

-

The spectral width should encompass the full range of organic carbon chemical shifts (0-220 ppm).

-

Data Interpretation and Isomer Differentiation

The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Analysis

The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃) in both isomers. The key differentiators lie in the aromatic region.

-

Ethyl 2-chloronicotinate: The protons on the pyridine ring will appear as three distinct signals, with coupling patterns dictated by their relative positions.

-

Ethyl 6-chloronicotinate: Similarly, three aromatic protons will be observed, but their chemical shifts and coupling constants will differ due to the altered position of the chlorine substituent.

¹³C NMR Analysis

The carbon spectrum provides a direct count of unique carbon environments. The most significant difference will be observed in the chemical shifts of the chlorinated carbon and its neighbors.

| Isomer | Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Ethyl 2-chloronicotinate | -CH₂CH₃ | ~1.4 (t, 3H) | ~14 |

| -CH₂CH₃ | ~4.4 (q, 2H) | ~62 | |

| Aromatic-H | ~7.4-8.7 (m, 3H) | ~123-155 (4 signals) | |

| Carbonyl (C=O) | - | ~164 | |

| Ethyl 6-chloronicotinate | -CH₂CH₃ | ~1.4 (t, 3H) | ~14 |

| -CH₂CH₃ | ~4.4 (q, 2H) | ~62 | |

| Aromatic-H | ~7.4-9.0 (m, 3H) | ~124-158 (4 signals) | |

| Carbonyl (C=O) | - | ~164 |

Note: The predicted values above are illustrative. Actual experimental values should be obtained and compared against reference spectra or quantum chemical calculations.[6][7]

Caption: Workflow for NMR-based structural elucidation of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the functional groups present, providing rapid and reliable confirmation of the compound's core structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (e.g., diamond or germanium).

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectra of both isomers will be broadly similar, dominated by features of the ester and the aromatic ring. However, subtle shifts in the "fingerprint region" (<1500 cm⁻¹) can be used for differentiation when compared against a known reference standard.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms presence of the pyridine ring.[8] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Confirms presence of the ethyl group's CH₂ and CH₃ bonds.[8] |

| C=O Stretch (Ester) | ~1730 - 1715 | A very strong, sharp absorbance characteristic of the carbonyl group.[9] |

| C=C & C=N Stretch (Ring) | ~1600 - 1450 | Multiple bands confirming the aromatic pyridine structure. |

| C-O Stretch (Ester) | ~1300 - 1100 | Strong bands associated with the C-O single bonds of the ester. |

| C-Cl Stretch | ~800 - 600 | A moderate to strong band indicating the carbon-chlorine bond. The exact position can be a key differentiator between isomers. |

The absence of a broad O-H stretch around 3300 cm⁻¹ is also a critical piece of information, confirming the sample is not the corresponding nicotinic acid starting material.[9]

Part 3: Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. It is a highly sensitive technique, requiring only a minuscule amount of sample.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to predictable bond cleavages. This creates a unique pattern of smaller, charged fragments.

-

Mass Analysis: The molecular ion and the various fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data Interpretation

The molecular formula for both isomers is C₈H₈ClNO₂, with a monoisotopic mass of approximately 185.02 Da.[10]

-

Molecular Ion Peak (M⁺•): The mass spectrum should show a cluster of peaks around m/z 185 and 187. This is the isotopic signature of a molecule containing one chlorine atom. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the M+2 peak (at m/z 187) will have an intensity of approximately one-third that of the M⁺• peak (m/z 185). This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to a fragment with m/z 140/142.

-

Loss of Ethylene (-CH₂=CH₂): A McLafferty rearrangement can lead to the loss of ethylene, resulting in a fragment at m/z 157/159.

-

While the major fragments may be similar for both isomers, the relative abundances of these fragments can differ, providing another layer of data for structural confirmation when compared to a reference spectrum.

Caption: Common EI-MS fragmentation pathways for this compound.

Conclusion

The rigorous and orthogonal application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation and differentiation of this compound isomers. ¹H and ¹³C NMR establish the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. Together, these techniques form the cornerstone of analytical chemistry in ensuring the identity and purity of such critical chemical intermediates.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate.

- Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.

- ChemWhat (n.d.). Ethyl 6-chloronicotinate CAS#: 49608-01-7.

- Rhenium Bio Science (n.d.). Ethyl 6-chloronicotinate, 97%, Thermo Scientific Chemicals.

- MDPI (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- University of Wisconsin-Madison, Department of Chemistry (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST (n.d.). Methyl 6-chloronicotinate. In NIST Chemistry WebBook.

- Chem Help ASAP (2023, August 31). interpretation of two sample infrared spectra. YouTube.

- SpectraBase (n.d.). Ethyl 2-aminonicotinate - Optional[ATR-IR] - Spectrum.

- NIST (n.d.). Ethyl Chloride. In NIST Chemistry WebBook.

- Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]

- 4. Ethyl 2-chloronicotinate(1452-94-4) 1H NMR [m.chemicalbook.com]

- 5. Ethyl 6-chloronicotinate - SRIRAMCHEM [sriramchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Heart of Innovation: A Technical Guide to the Reactive Mechanisms of Ethyl Chloronicotinate Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl chloronicotinate, a term encompassing a class of chlorinated pyridine carboxylate esters, represents a cornerstone in the synthesis of a diverse array of biologically active molecules. While not typically characterized by a direct pharmacological mechanism of action, its profound utility lies in its inherent chemical reactivity, which is masterfully exploited in the fields of agrochemical and pharmaceutical development. This technical guide elucidates the core reactive mechanisms of key this compound isomers, providing a foundational understanding for researchers and developers. We will explore the nuanced reactivity of the pyridine ring, the strategic importance of chlorine substitution patterns, and the synthetic pathways these molecules unlock. By understanding the "mechanism of action" from a synthetic chemistry perspective, we can better appreciate and leverage the power of these versatile intermediates in the creation of novel herbicides, insecticides, and therapeutic agents.

Deconstructing "this compound": A Family of Reactive Intermediates

The term "this compound" is not monolithic; it primarily refers to three commercially significant isomers, each with a unique reactivity profile dictated by the position of the chlorine atom(s) on the pyridine ring:

-

Ethyl 2-chloronicotinate : A key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as potential anti-inflammatory and anti-cancer agents.[1][2] Its utility also extends to the development of novel materials.[1]

-

Ethyl 6-chloronicotinate : Widely employed in the production of both pharmaceuticals and agrochemicals, this isomer is a precursor for potential anti-inflammatory and anti-cancer drugs, as well as herbicides and insecticides.[3] It is a key building block for potent H3 receptor antagonists with potential applications in treating neurological disorders like Alzheimer's disease.[4]

-

Ethyl 4,6-dichloronicotinate : This di-chlorinated variant serves as a crucial building block in the synthesis of various agrochemicals.[5] The two chlorine atoms provide multiple reactive sites for constructing complex molecules.[5]

The strategic placement of the electron-withdrawing chlorine atom(s) and the ethyl ester group activates the pyridine ring for specific chemical transformations, which forms the basis of their synthetic utility.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary "mechanism of action" from a chemical standpoint for this compound isomers is the Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Causality Behind Reactivity:

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of the strongly electron-withdrawing chlorine atom and the ethyl ester group further enhances this effect, stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction. The positions of these substituents are critical in directing the regioselectivity of the reaction.

Experimental Workflow: A Generalized SNAr Protocol

The following diagram illustrates a generalized workflow for a typical SNAr reaction involving an this compound isomer.

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Isomer-Specific Reactivity and Synthetic Applications

The position of the chlorine atom dictates the specific applications of each isomer.

Ethyl 2-chloronicotinate: Gateway to Diverse Heterocycles

The 2-chloro position is particularly susceptible to nucleophilic displacement. This reactivity is leveraged to introduce a variety of functional groups, leading to the synthesis of complex heterocyclic systems.[1]

-

Pharmaceutical Synthesis : It is a key building block for drugs targeting neurological disorders.[1] Its reactivity allows for the construction of novel molecular scaffolds with potential therapeutic efficacy.

-

Agrochemical Development : Used in the formulation of pesticides and herbicides.[1]

-

Biochemical Probes : Employed in biochemical assays to study enzyme interactions and metabolic pathways.[1]

Ethyl 6-chloronicotinate: A Workhorse in Drug Discovery and Crop Science

Similar to its 2-chloro counterpart, the 6-chloro position is readily substituted. This isomer is particularly valued in both the pharmaceutical and agrochemical industries.[3]

-

Anti-inflammatory and Anti-cancer Agents : Serves as a precursor for molecules with potential anti-inflammatory and anti-cancer properties.[3]

-

Herbicide and Insecticide Production : An essential intermediate in the manufacturing of various crop protection agents.[3]

The following signaling pathway diagram illustrates how a hypothetical drug, synthesized from an this compound derivative, might inhibit a key cellular process.

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl Chloronicotinate Derivatives

Introduction

Ethyl chloronicotinate, a halogenated derivative of nicotinic acid, stands as a pivotal scaffold in the realm of medicinal chemistry and drug discovery. While exhibiting limited intrinsic biological activity, its true value lies in its exceptional versatility as a synthetic intermediate. The presence of a reactive chlorine atom and an ethyl ester group on the pyridine ring provides chemists with strategic handles for molecular elaboration, enabling the synthesis of a diverse array of pharmacologically potent molecules. This technical guide delves into the core biological activities stemming from this compound derivatives, offering insights into their synthesis, mechanisms of action, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics.

The Synthetic Versatility of the this compound Scaffold

The strategic importance of this compound lies in the reactivity of its chloro and ester functionalities. The electron-withdrawing nature of the pyridine ring and the ester group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), allowing for its displacement by a variety of nucleophiles such as amines, alcohols, and thiols. Furthermore, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups. This dual reactivity allows for the systematic construction of complex heterocyclic systems with diverse biological properties.[1][2]

General Synthetic Workflow

The derivatization of this compound typically follows a logical workflow, beginning with the modification of the pyridine ring, followed by functionalization of the ester group. This approach allows for the creation of a vast chemical space for biological screening.

Caption: General synthetic workflow for derivatizing this compound.

Anticancer Activity: Targeting Kinase Signaling

A significant body of research has focused on the development of anticancer agents derived from this compound, particularly kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] Ethyl 4,6-dichloronicotinate, a close analog, has proven to be an exceptionally valuable starting material for the synthesis of potent kinase inhibitors.[4]

Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and ethyl 4,6-dichloronicotinate serves as a crucial precursor for its construction.[4] These derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[4]

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor growth and progression.[6][7] Kinase inhibitors derived from this compound can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[8]

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity

| Compound ID | Target Kinase/Cell Line | IC50 (µM) |

| Compound 4 | PIM-1 Kinase | 0.0114 |

| Compound 10 | PIM-1 Kinase | 0.0172 |

| Compound 6 | PIM-1 Kinase | 0.0346 |

| Compound 11 | PIM-1 Kinase | 0.0214 |

| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |

| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |

| Compound 4 | HepG2 (Liver Cancer) | 1.13 |

| Compound 11 | HepG2 (Liver Cancer) | 0.99 |

| Data sourced from BenchChem Application Notes.[4] |

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

This protocol outlines a general multi-step synthesis for pyrido[2,3-d]pyrimidine derivatives, starting from a precursor readily synthesized from ethyl 4,6-dichloronicotinate.[4]

-

Step 1: Amination of Ethyl 4,6-dichloronicotinate.

-

Dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent such as ethanol.

-

Add the desired amine (1.1-2.2 eq) and stir the mixture at a temperature ranging from room temperature to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and isolate the product, ethyl 4-amino-6-chloronicotinate, by filtration or extraction.

-

-

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine core.

-

The ethyl 4-amino-6-chloronicotinate intermediate is then reacted with a suitable reagent, such as formamide or a derivative, often at elevated temperatures, to facilitate the cyclization and formation of the fused pyrimidine ring.

-

-

Step 3: Further Derivatization.

-

The resulting chlorinated pyrido[2,3-d]pyrimidine can undergo further nucleophilic substitution reactions to introduce various functionalities at the remaining chloro position, allowing for the fine-tuning of biological activity.

-

Antimicrobial Activity: A Scaffold for Novel Antibacterials and Antifungals

The pyridine nucleus is a common feature in many antimicrobial agents.[9][10] this compound provides a convenient starting point for the synthesis of novel pyridine-containing compounds with potential antibacterial and antifungal properties.

Hydrazone Derivatives

A notable class of antimicrobial agents derived from this compound are hydrazone derivatives. These compounds are typically synthesized by reacting a hydrazide intermediate, obtained from the ethyl ester, with various aldehydes or ketones.[3][11][12]

Mechanism of Action

While the exact mechanisms can vary, many hydrazone derivatives are thought to exert their antimicrobial effects by interfering with essential cellular processes. For instance, some may act as enzyme inhibitors, disrupting metabolic pathways crucial for microbial survival. Molecular docking studies have suggested that some derivatives can bind to the active site of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 1 | >100 | 50 | 100 |

| Derivative 2 | 50 | 25 | 50 |

| Derivative 3 | 12.5 | 6.25 | 12.5 |

| Note: These are representative values and can vary based on the specific derivative and microbial strain.[13][14][15][16][17] |

Experimental Protocol: Synthesis of Antimicrobial Hydrazone Derivatives

This protocol describes the general synthesis of hydrazone derivatives from this compound.[11][18]

-

Step 1: Synthesis of the Hydrazide Intermediate.

-

To a solution of an appropriately substituted ethyl nicotinate derivative (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and the resulting solid hydrazide is collected by filtration.

-

-

Step 2: Synthesis of the Hydrazone.

-

A mixture of the hydrazide (1.0 eq) and the desired aromatic or heterocyclic aldehyde (1.0 eq) is heated in ethanol with a catalytic amount of glacial acetic acid.

-

The reaction is refluxed for 3-4 hours.

-

Upon cooling, the hydrazone product precipitates and is collected by filtration and can be recrystallized from ethanol.

-

Anti-HIV Activity: The Case of Nevirapine

This compound's precursor, 2-chloronicotinic acid, is a key starting material in one of the commercial syntheses of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][19][20][21]

Mechanism of Action

Nevirapine binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's activity. This allosteric inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[22]

Synthetic Pathway Overview

The synthesis of Nevirapine from 2-chloronicotinic acid is a multi-step process. A key step involves the reaction of a 2-chloronicotinic acid derivative with 2-chloro-3-amino-4-methylpyridine, followed by cyclization to form the final tricyclic structure of Nevirapine.[19][20]

Caption: Simplified synthetic pathway to Nevirapine.

Experimental Protocol: Key Steps in Nevirapine Synthesis

The following provides a conceptual outline of the key transformations in a synthesis of Nevirapine.[19][20]

-

Amidation: 2-Chloronicotinic acid is first converted to a more reactive species (e.g., an acid chloride or an activated ester). This is then reacted with 2-chloro-3-amino-4-methyl pyridine in the presence of a base to form an amide intermediate.

-

Cyclization: The amide intermediate undergoes an intramolecular cyclization reaction, typically under basic conditions (e.g., using potassium tert-butoxide), to form the central diazepine ring of Nevirapine.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[23][24][25][26][27]

-

Anticancer (Kinase Inhibitors): The nature of the substituent at the 4- and 6-positions of the pyridine ring is critical for kinase inhibitory activity. Bulky, hydrophobic groups can enhance binding to the hydrophobic pocket of the kinase active site. The introduction of specific hydrogen bond donors and acceptors can also significantly improve potency and selectivity.[4]

-

Antimicrobial Agents: For hydrazone derivatives, the electronic properties of the substituents on the aromatic ring of the aldehyde or ketone moiety play a significant role. Electron-withdrawing groups can often enhance antibacterial activity. The overall lipophilicity of the molecule also influences its ability to penetrate bacterial cell membranes.[13]

Conclusion

This compound is an unassuming molecule that holds immense potential in drug discovery. Its strategic functionalization provides a gateway to a vast and diverse chemical space populated with compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide has provided a technical overview of the key therapeutic areas where this compound derivatives have made a significant impact, complete with insights into their synthesis, mechanisms of action, and structure-activity relationships. As the demand for novel therapeutics continues to grow, the versatile this compound scaffold will undoubtedly remain a cornerstone of medicinal chemistry research, enabling the development of the next generation of life-saving drugs.

References

- Audrito, V., et al. (2015). Nicotinamide Blocks Proliferation and Induces Apoptosis of Chronic Lymphocytic Leukemia Cells Through Activation of the p53/p21 Pathway.

- Cipla. (2014).

- Doménech-Carbó, A., & Doménech-Carbó, M. T. (2019). Structure–activity relationship of quinolones. Current medicinal chemistry, 26(33), 6036-6069. [Link]

- Eletmany, M. R., et al. (2023). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1272, 134177. [Link]

- Ghorab, M. M., et al. (2021). Synthesis and Antibacterial Evaluation of Hydrazone Derivatives Bearing 6-Chlorothieno[3,2-c]pyridine Moiety. Molecules, 26(18), 5589. [Link]

- Griglio, A., et al. (2020). Possible Mechanisms of Cancer Prevention by Nicotinamide. British Journal of Pharmacology, 177(14), 3149-3160. [Link]

- Hassan, A. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1296, 136831. [Link]

- Suri, K. A., et al. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 22(1), 1. [Link]

- Grozinger, K. G., et al. (1996). Process for preparing nevirapine. U.S. Patent No. 5,569,760. Washington, DC: U.S.

- Iovu, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(14), 4141. [Link]

- Patel, N. B., & Agravat, S. N. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 151-155. [Link]

- Anderson, B. A., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein journal of organic chemistry, 9, 2531-2538. [Link]

- Lee, H. J., et al. (2022). Nicotinamide (niacin) supplement increases lipid metabolism and ROS-induced energy disruption in triple-negative breast cancer: potential for drug repositioning as an anti-tumor agent. Oncogene, 41(13), 1869-1883. [Link]

- Sharma, S., et al. (2017). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. International journal of molecular sciences, 18(11), 2417. [Link]

- Fania, L., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(24), 17505. [Link]

- Ghorab, M. M., et al. (2013). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal, 21(3), 305-316. [Link]

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

- Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(5), 643. [Link]

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

- Hargrave, K. D., et al. (1996). Process for preparing nevirapine. U.S. Patent No. 5,569,760. Washington, DC: U.S.

- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.

- Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897. [Link]

- PubChem. (n.d.).

- Wróblewska, Z., & Sadowski, Z. (2023). Minimum inhibitory concentration (MIC) of the phosphonate derivatives against the tested bacterial strains.

- Aboulmaged, A. S., et al. (2020). New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study. Bioorganic chemistry, 103, 104134. [Link]

- Rusin, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International journal of molecular sciences, 22(8), 3825. [Link]

- Rusin, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6720. [Link]

- Asif, M. (2015). A review on structure activity relationship of drugs. International Journal of Bioorganic Chemistry, 5(2), 23-34. [Link]

- Al-Hussain, S. A., & Afzal, O. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European journal of medicinal chemistry, 185, 111788. [Link]

- ResearchGate. (n.d.). MIC values of antimicrobial agents.

- Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. International Journal of Science and Research, 8(7), 1361-1366. [Link]

- Al-Amiery, A. A., et al. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16). [Link]

- Li, Y., et al. (2018).

- Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1432. [Link]

- Ghorab, M. M., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Journal of Chemistry, 2021, 6688929. [Link]

- Blaskovich, M. A. (2016). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. ACS chemical biology, 11(1), 25-36. [Link]

- Li, Y., et al. (2023).

- de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.

- Degu, A., et al. (2022). Zones of inhibition and minimum inhibitory concentrations (MICs) of the leaf latex and compounds isolated from Aloe monticola.

Sources

- 1. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. psecommunity.org [psecommunity.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 20. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 21. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Chloronicotinate Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth technical exploration of ethyl chloronicotinate derivatives and analogs, a class of compounds demonstrating significant versatility and therapeutic promise. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of their synthesis, detailed analytical characterization, and diverse biological applications, underpinned by mechanistic insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Chloronicotinate Scaffold

This compound, existing primarily as the 2-chloro and 6-chloro isomers, serves as a pivotal building block in the synthesis of a wide array of functionalized pyridine derivatives.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The presence of a chlorine atom provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the ethyl ester offers a site for further modification or can influence the compound's pharmacokinetic properties. This unique combination of features makes this compound derivatives valuable intermediates in the discovery of novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer and inflammatory conditions.[1][2]

Synthetic Strategies: Crafting Molecular Diversity

The derivatization of the this compound core is primarily achieved through reactions targeting the chloro substituent. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the ability to create diverse libraries of analogs with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, valued for its mild conditions and broad functional group tolerance.[2]

The Suzuki-Miyaura reaction couples the chloropyridine core with a boronic acid or ester, enabling the introduction of a vast range of aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.[2][4]

// Nodes Start [label="Ethyl 6-chloronicotinate + Arylboronic acid"]; Reagents [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Dioxane/H₂O)"]; Reaction [label="Heating (80-120 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Ethyl 6-aryl-nicotinate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [label="Combine"]; Reagents -> Reaction [label="Initiate"]; Reaction -> Workup [label="Upon completion"]; Workup -> Purification; Purification -> Product; }

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate

This protocol provides a general procedure for the synthesis of ethyl 6-aryl-nicotinates.

-

Reaction Setup: In a dry reaction vessel, combine ethyl 6-chloronicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[5]

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).[5]

-

Reaction: Heat the mixture to 95 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the presence of the ester group, facilitates nucleophilic aromatic substitution of the chlorine atom. This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-chloronicotinate

-

Reaction Setup: Dissolve ethyl 4,6-dichloronicotinate in dioxane in a sealed vessel.

-

Amination: Add aqueous ammonia and heat the mixture at 100°C for 12 hours.[6]

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to afford ethyl 4-amino-6-chloronicotinate.[6]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques.

| Technique | Key Observables | Typical Chemical Shifts/Signals |

| ¹H NMR | Aromatic protons, ethyl ester protons (quartet and triplet), and protons of substituents. | Aromatic protons: δ 7.0-9.0 ppm; OCH₂: δ 4.0-4.5 ppm (q); CH₃: δ 1.2-1.5 ppm (t).[7][8] |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons, and carbons of the ethyl group and substituents. | C=O: δ 160-170 ppm; Aromatic carbons: δ 120-160 ppm; OCH₂: ~δ 60 ppm; CH₃: ~δ 14 ppm.[7][8] |

| IR Spectroscopy | C=O stretch of the ester, C-Cl stretch, and aromatic C=C and C=N stretches. | C=O stretch: ~1720-1740 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹.[9] |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | The molecular ion peak will show an isotopic pattern (M, M+2) characteristic of a chlorine-containing compound.[9] |

Biological Applications and Mechanistic Insights

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with key biological targets.

Neurological Disorders: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the nicotinic acid core to endogenous ligands makes these compounds prime candidates for modulating the activity of nicotinic acetylcholine receptors (nAChRs).[10] These ligand-gated ion channels are implicated in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[11] Molecular docking studies have provided insights into the binding modes of nicotinic acid derivatives within the nAChR ligand-binding domain.[1][10]

// Nodes Ligand [label="this compound\nAnalog", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)"]; IonChannel [label="Ion Channel Opening/\nModulation"]; CellularResponse [label="Cellular Response\n(e.g., Neurotransmitter Release)"]; TherapeuticEffect [label="Therapeutic Effect in\nNeurological Disorders", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> nAChR [label="Binds to"]; nAChR -> IonChannel [label="Induces conformational change"]; IonChannel -> CellularResponse [label="Alters ion flux"]; CellularResponse -> TherapeuticEffect; }

Caption: Simplified pathway of nAChR modulation by this compound analogs.

Experimental Protocol: In Vitro Radioligand Binding Assay for nAChRs

This protocol is used to determine the binding affinity of a test compound for a specific nAChR subtype.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest.

-

Assay Setup: In a 96-well plate, set up reactions in triplicate containing the membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Oncology: Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated for their potential to inhibit various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[12] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.[12]

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Thiazolidinone Analog 1 | ERK1/2 | 4.0 | [12] |

| Thiazolidinone Analog 2 | ERK1/2 | >10 | [12] |

| Pyridine-based Analog 3 | DNA Gyrase | 7.35 | [13] |

Note: The data presented are for related heterocyclic compounds and serve as a reference for the potential of this compound derivatives.

Anti-inflammatory Activity

Certain derivatives have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of pro-inflammatory mediators.[14][15]

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Isonicotinate Analog 1 | ROS Inhibition | 1.42 ± 0.1 | [14] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [14] |

| Thiazolidinone Analog 4 | In vitro anti-inflammatory | 1.27 | [16] |

| Diclofenac Sodium (Standard) | In vitro anti-inflammatory | 4.28 | [16] |

Note: The data presented are for related heterocyclic compounds and serve as a reference for the potential of this compound derivatives.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[17][18] In the context of this compound derivatives, bioisosteric replacement of the chlorine atom or the ethyl ester group can lead to compounds with improved characteristics. For instance, replacing a chloro group with a trifluoromethyl group can alter the electronic properties and metabolic stability of the molecule.[17]

Conclusion and Future Directions

This compound and its analogs represent a rich source of chemical diversity with significant potential for the development of novel therapeutics. The synthetic versatility of this scaffold, particularly through modern cross-coupling methodologies, allows for the systematic exploration of structure-activity relationships. Future research in this area will likely focus on the development of more selective and potent compounds targeting specific biological pathways implicated in disease. Furthermore, the application of advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, will continue to guide the rational design of the next generation of this compound-based drugs.

References

- Nishiwaki, H., et al. (2015). Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities. Bioorganic & Medicinal Chemistry, 23(5), 971-978.

- Gomha, S. M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6296.

- ResearchGate. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds.

- Vitaku, E., et al. (2014). Pyridine-containing pharmaceuticals: a significant structural motif in drugs. Journal of medicinal chemistry, 57(23), 10257–10274.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate.

- Al-Zereini, W. A., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1716-1723.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399-S406.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS medicinal chemistry letters, 9(9), 844–849.

- Valenti, D., et al. (2016). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of medicinal chemistry, 59(1), 138–153.

- Lee, H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(11), 3196.

- Lindstrom, J., et al. (1990). Molecular studies of the neuronal nicotinic acetylcholine receptor family. Progress in brain research, 84, 147–157.

- Arias, H. R. (2012). Molecular Interactions between Ligands and Nicotinic Acetylcholine Receptors Revealed by Studies with Acetylcholine Binding Proteins. Journal of Thermodynamics & Catalysis, 3(4), 1000121.

- ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study.

- Yasmeen, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4933.

- ResearchGate. (n.d.). Representative 1H-[13C]-NMR spectrum of cortical tissue extract of....

- ResearchGate. (n.d.). Table 2. Shows the results, expressed as IC50 (M) values, indicating....

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69188, Ethyl Nicotinate.

- Lyubimov, S. E., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(23), 7175.

- ResearchGate. (n.d.). Graph representing in vitro anti-inflammatory data of synthesized....

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824642, Ethyl 4-amino-6-chloronicotinate.

- Ukrinchuk, I. G., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(18), 4158.

- Issatayev, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.

- ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs.

- Filimonov, D. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in pharmacology, 9, 1121.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity.

- de Waterloo, D., et al. (2025). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Future medicinal chemistry.

- ResearchGate. (n.d.). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors.

- Lagunin, A. A., et al. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International journal of molecular sciences, 25(11), 5865.

- J&K Scientific LLC. (n.d.). Ethyl 2-amino-5-chloronicotinate.

- Park, K. D., et al. (2014). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & medicinal chemistry letters, 24(1), 313–317.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 7. shd-pub.org.rs [shd-pub.org.rs]

- 8. mdpi.com [mdpi.com]

- 9. arcjournals.org [arcjournals.org]

- 10. Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular studies of the neuronal nicotinic acetylcholine receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Use of Ethyl Chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective on Chemical Safety

In the fast-paced environment of pharmaceutical and chemical research, speed and innovation are paramount. However, the bedrock upon which all successful research is built is an unwavering commitment to safety. This is not merely about compliance; it is about scientific integrity. A poorly controlled experimental environment introduces variables that can compromise results, and more importantly, endanger the very researchers driving innovation.

This guide is structured from a risk-mitigation-first perspective. It eschews a simple checklist in favor of a deeper, causality-driven approach. My objective is for you, the researcher, to not only know what to do when handling ethyl chloronicotinate, but to understand why you are doing it. This foundational understanding is the key to anticipating risks, making informed decisions, and fostering a culture of safety that protects both you and your science. This compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive nature. It is precisely this reactivity that demands our respect and meticulous attention to its handling.

Section 1: The Intrinsic Hazard Profile of this compound

This compound (CAS No: 1452-94-4) is a chlorinated derivative of nicotinic acid. Its utility in synthesis stems from the two reactive centers: the ester and the chloro-substituted pyridine ring. This functionality, however, is also the source of its primary hazards.

Toxicological Hazards: Understanding the "Why"

According to the Globally Harmonized System (GHS), this compound is classified with several key hazards. Let's dissect these from a mechanistic standpoint.

-

H302 - Harmful if swallowed: While specific toxicological pathways have not been exhaustively investigated, ingestion can lead to systemic toxicity. The ester can be hydrolyzed in the acidic environment of the stomach to 2-chloronicotinic acid and ethanol, both of which can be absorbed into the bloodstream, potentially impacting the liver and central nervous system.

-

H315 - Causes skin irritation: The molecule can act as a mild irritant upon contact with the skin. This is likely due to its ability to react with moisture and proteins in the skin, leading to localized inflammation. Prolonged contact should be avoided as it may lead to more severe irritation.

-

H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Direct contact can cause significant irritation, pain, and potential damage to the cornea. The chemical's reactivity can disrupt the delicate tissues of the eye, leading to a pronounced inflammatory response. Immediate and thorough irrigation is critical to mitigate damage.

-